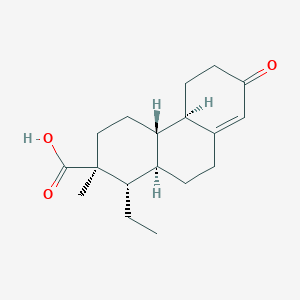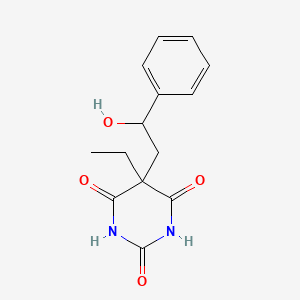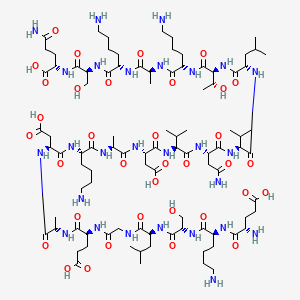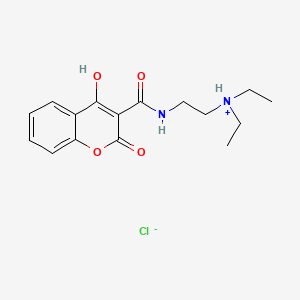
3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and diethylaminoethyl chloride.
Formation of Intermediate: The diethylaminoethyl group is introduced to the coumarin core through a nucleophilic substitution reaction, forming an intermediate compound.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycoumarin: A parent compound with similar structural features but lacking the diethylaminoethyl and carbamoyl groups.
Warfarin: A well-known anticoagulant that is structurally related to coumarins.
Dicoumarol: Another anticoagulant with a similar coumarin core.
Uniqueness: 3-((2-(Diethylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to the presence of the diethylaminoethyl and carbamoyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile molecule for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1556-61-2 |
|---|---|
Molekularformel |
C16H21ClN2O4 |
Molekulargewicht |
340.80 g/mol |
IUPAC-Name |
diethyl-[2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H20N2O4.ClH/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21;/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20);1H |
InChI-Schlüssel |
XTRBYRXCMNZUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


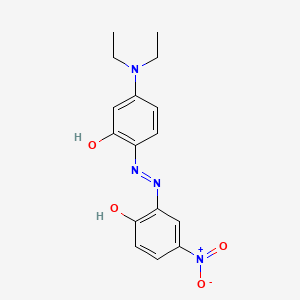




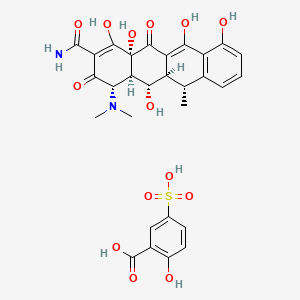


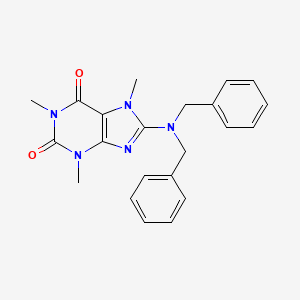
![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)

